2-Amino-10-ethyl-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
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Overview
Description
clozapine , is an important psychoactive compound. It belongs to the class of atypical antipsychotic drugs. Clozapine is primarily used to treat schizophrenia and other psychotic disorders. Unlike typical antipsychotics, it has a unique pharmacological profile with minimal extrapyramidal side effects.
Preparation Methods
Synthetic Routes::
Heterocyclization Method:
Reductive Amination:
- Clozapine is industrially produced through optimized synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Oxidation: Clozapine can undergo oxidation reactions, leading to its N-oxide metabolite.
Reduction: Reduction of the nitro group in clozapine forms the corresponding amino compound.
Substitution: Halogenation reactions can modify the chloro substituent.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various halogenating agents.
Major Products: N-oxide metabolite and reduced clozapine.
Scientific Research Applications
Clozapine has diverse applications:
Psychiatry: Treatment of schizophrenia, especially in refractory cases.
Biology: Studying neurotransmitter receptors (e.g., dopamine, serotonin) due to its receptor-binding profile.
Medicine: Managing treatment-resistant schizophrenia and reducing suicidal behavior.
Industry: As a reference compound for developing newer antipsychotic drugs.
Mechanism of Action
- Clozapine’s mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.
- It also affects other neurotransmitter systems, leading to its unique efficacy and side effect profile.
Comparison with Similar Compounds
Similar Compounds: Other atypical antipsychotics like risperidone, olanzapine, and quetiapine.
Uniqueness: Clozapine’s superior efficacy in treatment-resistant cases and its lower risk of extrapyramidal side effects set it apart.
: Kane, J., Honigfeld, G., Singer, J., & Meltzer, H. (1988). Clozapine for the treatment-resistant schizophrenic: a double-blind comparison with chlorpromazine. Archives of General Psychiatry, 45(9), 789-796. : Meltzer, H. Y. (1992). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 6(1), 13-21. : Baldessarini, R. J., & Frankenburg, F. R. (1991). Clozapine: a novel antipsychotic agent. New England Journal of Medicine, 324(11), 746-754.
Properties
CAS No. |
140412-93-7 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
8-amino-5-ethyl-4-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-15-10(2)5-4-6-14(15)20-13-8-7-11(17)9-12(13)16(18)19/h4-9H,3,17H2,1-2H3 |
InChI Key |
MDUVTBXIIMXLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Origin of Product |
United States |
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